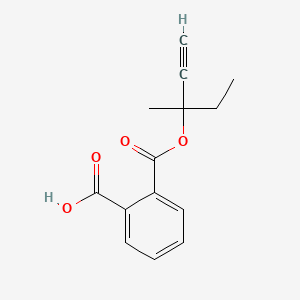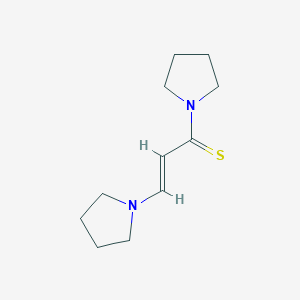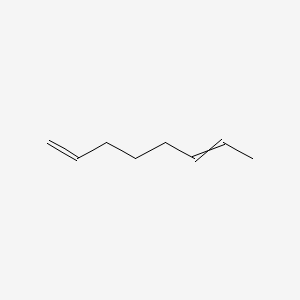
PotassiumSilicofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium fluorosilicate, also known as Potassium hexafluorosilicate (IV), is a chemical compound with the formula K2[SiF6] . It is a white, odorless crystalline powder that is denser than water . When doped with Potassium hexafluoromanganate (IV) (K2[MnF6]), it forms a narrow band red producing phosphor, often abbreviated as PSF or KSF, which is of economic interest due to its applicability in LED lighting and displays .
Synthesis Analysis
The synthesis of silicon (II) fluorides, which includes compounds like Potassium fluorosilicate, has been a subject of research since the 1970s . The successful isolation of cyclic alkyl amino carbene (cAAC) stabilized silicon difluoride has completed the classic progression of SiF2, from a transient intermediate to spectroscopically detected molecule to a stable compound .Molecular Structure Analysis
Potassium fluorosilicate has a cubic crystal structure with a space group Fm3m . The Si-F bond length is 0.1683 nm . At high temperatures and pressures, beta and gamma phases exist .Physical And Chemical Properties Analysis
Potassium fluorosilicate has a molar mass of 220.28 g/mol . It has a density of 2.27 g/cm^3 , and it is slightly soluble in water . The compound has a cubic crystal structure .Safety and Hazards
Potassium fluorosilicate is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . It is recommended to avoid any skin contact, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
CAS RN |
18671-90-2 |
|---|---|
Molecular Formula |
C9H10ClN3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(E)-2-(furan-2-yl)ethenyl]-2-phenyl-1,3-oxazin-4-one](/img/structure/B1174257.png)


